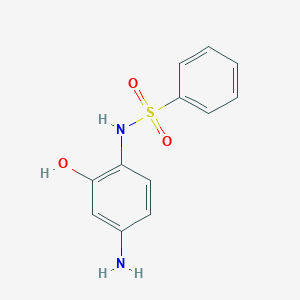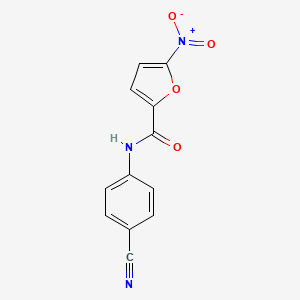
1,2-Cyclododecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclododecanedione is an organic compound with the molecular formula C12H20O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1,2-Cyclododecanedione can be synthesized from dodecanedioic acid through a multi-step process:
Esterification: Dodecanedioic acid reacts with methanol to form dodecanedioic acid dimethyl ester with a yield of 86.5%.
Acyloin Condensation: The ester undergoes acyloin condensation to form an intermediate compound with a yield of 63.1%.
Oxidation: The intermediate is then oxidized using bromine water to yield this compound with a yield of 79%.
Chemical Reactions Analysis
1,2-Cyclododecanedione undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include bromine water for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Cyclododecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2-Cyclododecanedione exerts its effects involves its interaction with various molecular targets. The diketone groups can form complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Cyclododecanedione can be compared with other cycloalkanediones such as:
- 1,4-Cyclohexanedione
- 1,6-Cyclodecanedione
- 1,8-Cyclotetradecanedione
These compounds share similar structural features but differ in the size of the ring and the position of the ketone groups. This compound is unique due to its 12-membered ring and the position of the ketone groups, which influence its reactivity and applications .
Properties
CAS No. |
3008-41-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
cyclododecane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h1-10H2 |
InChI Key |
OWWQGTRAKKFTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




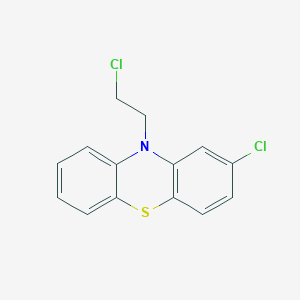

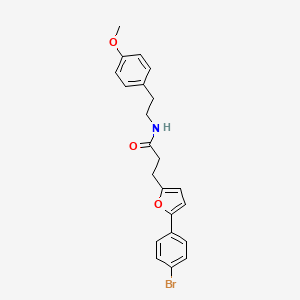
![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)
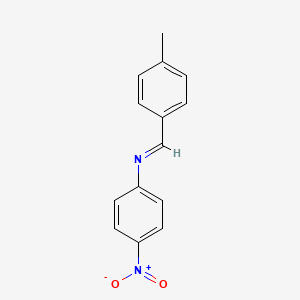
![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)

